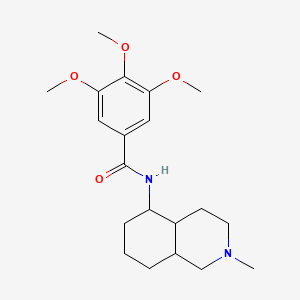
3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide is a complex organic compound that features a trimethoxybenzamide core linked to an isoquinoline derivative
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3,4,5-Trimethoxy-N-(2-Methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamid beinhaltet typischerweise die folgenden Schritte:
Bildung des Isochinolin-Derivats: Das Isochinolin-Derivat kann durch eine Pictet-Spengler-Reaktion synthetisiert werden, bei der ein Aldehyd in Gegenwart eines sauren Katalysators mit einem Amin reagiert.
Kopplung mit Trimethoxybenzamid: Das Isochinolin-Derivat wird dann in Gegenwart einer Base wie Triethylamin mit 3,4,5-Trimethoxybenzoylchlorid gekoppelt, um das Endprodukt zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies kann die Verwendung von kontinuierlichen Fließreaktoren und fortschrittlichen Reinigungstechniken wie der Hochleistungsflüssigkeitschromatographie (HPLC) umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Methoxygruppen, was zur Bildung von Chinonen führt.
Reduktion: Reduktionsreaktionen können an der Carbonylgruppe des Benzamids auftreten und möglicherweise Amine bilden.
Substitution: Der aromatische Ring kann elektrophile Substitutionsreaktionen eingehen, wie z. B. Nitrierung oder Halogenierung.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Reagenzien wie Salpetersäure für die Nitrierung oder Brom für die Halogenierung.
Hauptprodukte
Oxidation: Chinone und andere oxidierte Derivate.
Reduktion: Amine und reduzierte Benzamid-Derivate.
Substitution: Nitro- oder halogenierte Derivate der ursprünglichen Verbindung.
Wissenschaftliche Forschungsanwendungen
3,4,5-Trimethoxy-N-(2-Methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, darunter Antikrebs- und entzündungshemmende Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 3,4,5-Trimethoxy-N-(2-Methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Dazu können Enzyme, Rezeptoren oder andere Proteine gehören. Der Trimethoxybenzamid-Kern ist dafür bekannt, mit Tubulin zu interagieren, seine Polymerisation zu hemmen, was zu Antikrebswirkungen führen kann .
Wirkmechanismus
The mechanism of action of 3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The trimethoxybenzamide core is known to interact with tubulin, inhibiting its polymerization, which can lead to anti-cancer effects .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3,4,5-Trimethoxybenzamid: Teilt den Trimethoxybenzamid-Kern, fehlt aber das Isochinolin-Derivat.
N-(2-Methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamid: Fehlen die Trimethoxygruppen am Benzamid.
Einzigartigkeit
Die einzigartige Kombination des Trimethoxybenzamid-Kerns mit dem Isochinolin-Derivat in 3,4,5-Trimethoxy-N-(2-Methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamid verleiht ihm einzigartige bioaktive Eigenschaften, die in den einzelnen Komponenten nicht beobachtet werden .
Eigenschaften
Molekularformel |
C20H30N2O4 |
|---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-(2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-5-yl)benzamide |
InChI |
InChI=1S/C20H30N2O4/c1-22-9-8-15-13(12-22)6-5-7-16(15)21-20(23)14-10-17(24-2)19(26-4)18(11-14)25-3/h10-11,13,15-16H,5-9,12H2,1-4H3,(H,21,23) |
InChI-Schlüssel |
QZGOPRYNEGQTLA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCC2C(C1)CCCC2NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



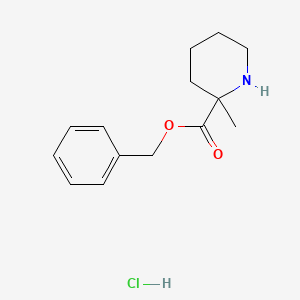
![[11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl] benzoate](/img/structure/B12297625.png)
![[(3E,11E,16E)-8,14,18-trihydroxy-19-(4-hydroxy-3,5-dimethyl-6-oxooxan-2-yl)-5,7,9,11,13,15-hexamethylnonadeca-1,3,11,16-tetraen-6-yl] carbamate](/img/structure/B12297627.png)
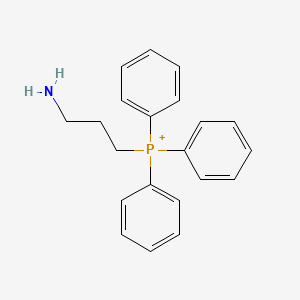
![(2E,4E,6E)-N-[1-oxo-3-phenyl-1-[(13,16,17-trimethyl-2,6,12,15,18-pentaoxo-5-oxa-1,11,14,17-tetrazatricyclo[17.3.0.07,11]docosan-3-yl)amino]propan-2-yl]octa-2,4,6-trienamide](/img/structure/B12297632.png)
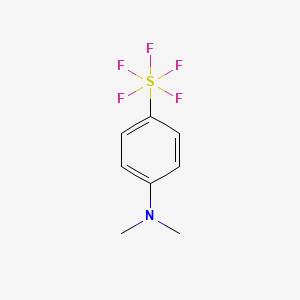
![9-[4-(1-aminopropan-2-yl)phenyl]-8-hydroxy-5H-thieno[2,3-c]quinolin-4-one](/img/structure/B12297637.png)
![3-bromo-8,8-dimethyl-6,7,8,9-tetrahydro-5H-pyrido[3,2-c]azepin-5-one](/img/structure/B12297641.png)

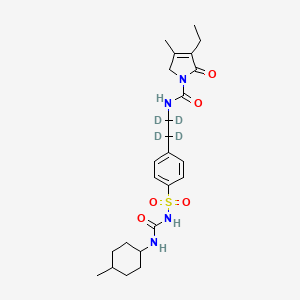
![4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-7-[[6-O-[(2E)-3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]-beta-D-glucopyranosyl]oxy]-, (2S)-](/img/structure/B12297678.png)
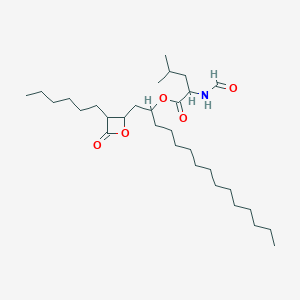
![3-Piperidinol, 5-methyl-2-[(1S)-1-[(3S,6aR,11bR)-2,3,4,6,6a,11,11a,11b-octahydro-3-hydroxy-10,11b-dimethyl-1H-benzo[a]fluoren-9-yl]ethyl]-, (2S,3R,5S)-](/img/structure/B12297699.png)
